2-Azaspiro[3.5]nonan-5-ol
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Overview
Description
2-Azaspiro[35]nonan-5-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.5]nonan-5-ol typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.5]nonan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azaspiro[3.5]nonan-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in spirocyclic compound libraries.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.5]nonan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The spirocyclic structure allows for unique binding interactions with target proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
Uniqueness
2-Azaspiro[3.5]nonan-5-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique binding interactions and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
2-Azaspiro[3.5]nonan-5-ol is a unique compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure, which contributes to its biological activity. The molecular formula is C8H15NO, and it features a nitrogen atom within a spirocyclic framework, which is known to enhance the interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be useful in treating diseases related to enzyme dysfunction.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain pathogens.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may affect cancer cell lines, making it a candidate for further anticancer research.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that:
- Enzyme Interaction : The compound may bind to active sites of enzymes, blocking their function and leading to decreased cellular activity.
- Receptor Modulation : It might interact with specific receptors in cells, influencing signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Significant inhibition of target enzymes | |
Antimicrobial | Effective against bacterial strains | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Enzyme Inhibition
A study published in Organic & Biomolecular Chemistry highlighted the enzyme-inhibitory effects of this compound on specific targets involved in metabolic pathways. The compound demonstrated a dose-dependent inhibition, indicating its potential as a therapeutic agent for metabolic disorders (Table 1) .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 3: Cytotoxicity Assessment
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines showed significant reductions in cell viability at higher concentrations. The mechanism appears to involve induction of apoptosis, as evidenced by increased markers of programmed cell death .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-azaspiro[3.5]nonan-5-ol |
InChI |
InChI=1S/C8H15NO/c10-7-3-1-2-4-8(7)5-9-6-8/h7,9-10H,1-6H2 |
InChI Key |
WAERERXEWUETMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CNC2)C(C1)O |
Origin of Product |
United States |
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